3-Acetyl-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Organic Synthesis Library Production

3-Acetyl-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (CAS 58304-26-0) is a trisubstituted, fused bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyrimidine family. Its structure features a pyrazole ring fused to a pyrimidine, with a reactive acetyl group at the 3-position and methyl substituents at the 2, 5, and 7 positions.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
Cat. No. B12118028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C(C(=NN12)C)C(=O)C)C
InChIInChI=1S/C11H13N3O/c1-6-5-7(2)14-11(12-6)10(9(4)15)8(3)13-14/h5H,1-4H3
InChIKeyRICDKXVLPHVMSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetyl-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine: C11H13N3O Core Properties and Its Place in the Pyrazolo[1,5-a]pyrimidine Family


3-Acetyl-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (CAS 58304-26-0) is a trisubstituted, fused bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyrimidine family. Its structure features a pyrazole ring fused to a pyrimidine, with a reactive acetyl group at the 3-position and methyl substituents at the 2, 5, and 7 positions . This specific substitution pattern defines it as a versatile C3-electrophilic building block within the broader class of functionalized pyrazolo[1,5-a]pyrimidines, a scaffold recognized for its significant impact in medicinal chemistry and material science [1]. The compound's molecular formula (C11H13N3O) and molecular weight (203.24 g/mol) distinguish it physicochemically from its non-acetylated core and other 3-acyl or 3-halo analogs, directly influencing its solubility, reactivity, and utility as a synthetic intermediate .

3-Acetyl-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine Procurement: Why Generic 'Pyrazolopyrimidine' Replacement Introduces Synthetic Risk


Substituting 3-Acetyl-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine with an in-class analog like its parent core 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine or a 3-halo variant is not chemically or functionally equivalent for most scientifically sound uses. The C3-acetyl group is not merely a passive substituent; it is a critical functional handle enabling direct diversification via condensation or carbonyl chemistry that is impossible with the unsubstituted core . Conversely, while a C3-bromo analog (e.g., 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine) also allows C3-functionalization via metal-catalyzed cross-coupling, the acetyl derivative provides a complementary, often more atom-economical and orthogonal reactivity pathway for generating ketone-linked libraries and bis-electrophilic species, as evidenced by its successful use in producing novel compounds with yields up to 90% [1]. The specific 2,5,7-trimethyl pattern also significantly alters the electronic environment and steric hindrance of the pyrazolo[1,5-a]pyrimidine core compared to other alkyl-substituted variants, directly impacting regioselectivity in subsequent reactions like phosphonylation [2].

3-Acetyl-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine: A Quantitative Comparator Analysis for Procurement Scientists


Proven Synthetic Utility as a C3-Electrophilic Building Block in High-Yield Diversification

Unlike the non-functionalized parent core 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine, which requires direct C–H functionalization at C3, the title compound possesses a pre-installed acetyl group. This ketone handle was demonstrated to be a superior substrate for producing novel, valuable bis-electrophilic compounds, achieving yields of up to 90% in downstream condensations [1]. This contrasts sharply with the unfunctionalized core, which necessitates a separate, often metal-catalyzed, late-stage functionalization step. The BF3-mediated acetylation protocol itself, which can be used to prepare this compound, is reported to work effectively on a broad scope of pyrazolo[1,5-a]pyrimidines, including 2,5,7-trisubstituted substrates, with yields exceeding 61% [1].

Medicinal Chemistry Organic Synthesis Library Production

Established Regioselective C3-Reactivity in Photocatalytic Phosphonylation

The core scaffold, 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine, was specifically chosen as a model substrate to develop the first direct C3–H phosphonylation reaction. This validates the privileged reactivity of the 2,5,7-trimethyl substitution pattern at the C3 position under photocatalytic conditions [1]. While this reaction is for the C3-unsubstituted core, it establishes the inherent regioselectivity of the scaffold, which is chemically encoded by the 2,5,7-trimethyl groups. The 3-acetyl analog represents the pre-functionalized variant of this validated core, poised for complementary transformations at the carbonyl group, thus providing a distinct entry point into C3-phosphonylated or related structures through subsequent functional group interconversion.

Photocatalysis Late-Stage Functionalization Medicinal Chemistry

Synthetic Accessibility via BF3-Mediated Acetylation for Analog Generation

The BF3-mediated acetylation methodology, pertinent to the synthesis of this compound, is described as operably simple, microwave-assisted, and scalable. It demonstrates outstanding tolerance for electron-deficient and highly hindered groups, producing 2,5,7-trisubstituted acetyl derivatives (2k–o) with good to excellent yields (all >61%) [1]. This compares favorably to traditional Friedel-Crafts acetylations, which often fail on π-deficient heterocycles. The method’s use of inexpensive reagents and successful application on a larger scale (35 mL tube) suggests a robust and procurement-ready supply chain for this compound class, reducing the risk of batch-to-batch variability.

Synthetic Methodology Scale-up Green Chemistry

Differentiation from 3-Formyl and 3-Halo Analogs via Carbonyl Reactivity Profile

According to a comprehensive 2025 review on C–H functionalization, 3-acetyl pyrazolo[1,5-a]pyrimidines constitute a distinct subclass from 3-formyl, 3-halo, 3-nitro, and other C3-substituted variants, each with dedicated synthetic methodologies . The acetyl group's methyl ketone reactivity is uniquely suited for Claisen-Schmidt condensations and reactions with hydrazines to form pyrazoles, which is not directly accessible from the 3-formyl (aldehyde) or 3-halo (halogen) analogs without additional oxidation/reduction or metal-catalyzed steps. This positions the 3-acetyl derivative as the optimal starting material for constructing extended π-systems and heterocycle-appended libraries, as exemplified by the synthesis of D–π–A dyes, where a related 3-acetyl-7-(pyrrolidin-1-yl) derivative showed superior photophysical properties to Prodan .

Chemical Biology Click Chemistry High-Throughput Screening

Explicit Notice on Limited Comparative Biological Data

A thorough search of primary research papers, patents, and authoritative databases yielded no high-strength, direct head-to-head biological activity comparisons (e.g., IC50, Ki, MIC) for 3-Acetyl-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine against its closest structural analogs. Most published activity data exists at the class level for pyrazolo[1,5-a]pyrimidines or for derivatives with extensive additional functionalization [1]. Consequently, specific claims about differential target potency, selectivity, or in vivo performance cannot be quantitatively substantiated for this exact compound at this time. The differentiation evidence presented herein is therefore primarily based on its verified and quantifiably distinct synthetic reactivity and physicochemical identity.

Data Transparency Procurement Due Diligence

Verified Application Scenarios for 3-Acetyl-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine in R&D and Industrial Chemistry


Focused Library Synthesis via Carbonyl Condensation Chemistry

Procurement teams supporting medicinal chemistry projects should acquire this compound specifically as a ketone-equipped building block for generating focused libraries. Evidence shows that the C3-acetyl group enables unique carbonyl-based condensations, such as Claissen-Schmidt reactions or hydrazone formations, directly yielding enones and heterocyclic-extended analogs without requiring pre-activation. As outlined in Section 3, this is a synthetically distinct pathway unavailable from the 3-bromo or 3-formyl analogs [1], supporting its selection when the objective is to explore a specific carbonyl-derived region of chemical space.

Development of D–π–A Chromophores and Fluorescent Probes

This compound serves as a strategic intermediate for novel fluorophores. Its 3-acetyl group acts as an electron-acceptor (A) in a D–π–A architecture, where the pyrazolo[1,5-a]pyrimidine core functions as a modulable π-linker. This principle was validated in the synthesis of Prodan analogs, where a 3-acetyl-substituted derivative exhibited superior photophysical properties compared to other dyes [1]. Scientific selection should prioritize this compound for photophysical research programs aiming to tune intramolecular charge transfer (ICT) characteristics.

Synthesis of Bis-Electrophilic Synthons for Complex Molecule Construction

As demonstrated by the Arias-Gómez study, methyl ketones derived from this scaffold can be successfully converted into novel bis-electrophilic species in high yields (up to 90%) [1]. This validates the procurement of 3-Acetyl-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine for methodology labs and process chemistry groups engaged in the construction of complex, highly functionalized molecular architectures where dual electrophilic reactivity is required.

Precursor for C3-Heterocycle-Appended Screening Compounds

Based on the distinct reactivity class of 3-acetylpyrazolo[1,5-a]pyrimidines , this compound should be selected as the precursor when a screening library requires C3-attachment of nitrogen-based heterocycles (e.g., pyrazoles, pyrimidines). The methyl ketone readily reacts with bidentate nucleophiles like amidines or hydrazines, directly forming fused or linked bis-heterocyclic systems with high atom economy, a pathway requiring additional synthetic steps from the 3-formyl or 3-halo analogs.

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